molecular formula C9H11I B2852106 5-Iodo-1,2,3-trimethylbenzene CAS No. 41381-34-4

5-Iodo-1,2,3-trimethylbenzene

Cat. No.: B2852106
CAS No.: 41381-34-4
M. Wt: 246.091
InChI Key: BFHXBVNGIPRSFF-UHFFFAOYSA-N
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Description

5-Iodo-1,2,3-trimethylbenzene is a chemical compound with the CAS Number: 41381-34-4 . It has a molecular weight of 246.09 and its IUPAC name is this compound . The compound is usually stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11I/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,1-3H3 . This indicates that the compound has a benzene ring with three methyl groups and one iodine atom attached to it .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a boiling point of 257.0±9.0°C at 760 mmHg .

Scientific Research Applications

Ring Halogenations of Polyalkylbenzenes

Research by Bovonsombat and Mcnelis (1993) focused on ring halogenations of polyalkylbenzenes, which is relevant to the study of 5-Iodo-1,2,3-trimethylbenzene. They used N-Halosuccinimide and acidic catalysts for the halogenation process, demonstrating the utility of these compounds in synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).

Synthesis of Trimethylbenzene Derivatives

Rose-Munch et al. (2000) explored the synthesis of trimethylbenzene derivatives, such as this compound. They used the tricarbonyl(η6-1,2,3-trimethoxybenzene)chromium complex for this purpose, highlighting the compound's potential in the synthesis of natural products (Rose-Munch et al., 2000).

Transformation of Trimethylbenzene as a Probe Reaction

The work by Röger, Möller, and O'Connor (1997) utilized the transformation of 1,2,4-trimethylbenzene as a probe reaction to study the catalytic effects of inertisation on the external surface of HZSM-5. This research provides insights into the behavior and applications of trimethylbenzene compounds, including this compound (Röger, Möller, & O'Connor, 1997).

Combustion Properties of Trimethylbenzene

Diévart et al. (2013) investigated the combustion properties of 1,3,5-trimethylbenzene, which could provide comparative insights into the combustion characteristics of similar compounds like this compound. Their study included experimental determinations of ignition delay and kinetic modeling (Diévart et al., 2013).

Synthesis of Halogenated Trimethylbenzenes

Bejan et al. (2020) synthesized halogenated trimethylbenzenes, including 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene. This research adds to the understanding of the synthesis and characterization of iodinated trimethylbenzenes (Bejan et al., 2020).

Generation of Fluorinated Derivatives

Wenk and Sander (2002) generated fluorinated derivatives of m-didehydrobenzenes, including 5-iodo-2,4,6-trifluoro-1,3-didehydrobenzene, by UV photolysis of diiodobenzene derivatives in neon matrices. This study highlights the potential of this compound in generating fluorinated aromatic compounds (Wenk & Sander, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

5-iodo-1,2,3-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHXBVNGIPRSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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